An In-depth Technical Guide to 2-(Methylthio)-4-(tributylstannyl)thiazole and its Isomer
An In-depth Technical Guide to 2-(Methylthio)-4-(tributylstannyl)thiazole and its Isomer
For Researchers, Scientists, and Drug Development Professionals
A Note on Isomeric Specificity
This guide addresses the chemical properties, synthesis, and applications of 2-(methylthio)-4-(tributylstannyl)thiazole. It is important to note that while a CAS number (446286-06-2) exists for this specific constitutional isomer, the available scientific literature and commercial availability are significantly more extensive for its isomer, 2-(methylthio)-5-(tributylstannyl)thiazole (CAS Number: 157025-34-8) [1][2]. Therefore, this guide will primarily focus on the well-documented 5-stannyl isomer, providing a comprehensive overview of its technical aspects, which are of significant interest in the field of organic synthesis and medicinal chemistry.
Chemical Identity and Properties
2-(Methylthio)-5-(tributylstannyl)thiazole is an organotin compound featuring a thiazole ring, a key heterocyclic motif in many biologically active molecules[3]. The presence of a tributylstannyl group makes it a valuable reagent in cross-coupling reactions, while the methylthio group can also be a site for further chemical modification[4].
| Property | Value | Source(s) |
| CAS Number | 157025-34-8 | [3][5] |
| Molecular Formula | C₁₆H₃₁NS₂Sn | [3][5] |
| Molecular Weight | 420.26 g/mol | [3][5] |
| Appearance | Solid | [5] |
| IUPAC Name | tributyl(2-(methylthio)thiazol-5-yl)stannane | [3] |
| SMILES | CCCC(CCCC)c1cnc(SC)s1 | [5] |
| InChI Key | DEJBNAXALAZNEF-UHFFFAOYSA-N | [3][5] |
Synthesis and Reactivity
The synthesis of 2-(methylthio)-5-(tributylstannyl)thiazole typically involves the reaction of a suitable thiazole precursor with a tributylstannyl reagent[4]. While specific, detailed protocols for this exact compound are not extensively published in peer-reviewed journals, a general approach involves the stannylation of a halogenated thiazole derivative.
The primary application of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions[4][6]. This reaction is a powerful tool for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including pharmaceuticals[4][6][7][8]. The tributylstannyl group is transferred to an organic halide or triflate, facilitated by a palladium catalyst, to form a new, more complex molecule[4][6]. The Stille reaction is valued for its tolerance of a wide range of functional groups, making it suitable for late-stage modifications in a synthetic sequence[7][8].
Application in Drug Discovery and Development
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and biologically active compounds[9][10][11][12][13]. These derivatives exhibit a broad spectrum of therapeutic activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties[10][13].
2-(Methylthio)-5-(tributylstannyl)thiazole serves as a key building block for the synthesis of novel thiazole-containing compounds with potential therapeutic applications. Through Stille cross-coupling, various aryl, heteroaryl, or other organic moieties can be introduced at the 5-position of the thiazole ring, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs[4][9].
Below is a conceptual workflow for the utilization of 2-(methylthio)-5-(tributylstannyl)thiazole in the synthesis of a hypothetical drug candidate.
Caption: Stille coupling workflow for drug scaffold synthesis.
Safety and Handling of Organotin Compounds
Organotin compounds, including 2-(methylthio)-5-(tributylstannyl)thiazole, are known to be toxic and require careful handling to minimize exposure[6].
Hazard Statements: [5]
-
H301: Toxic if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H360FD: May damage fertility. May damage the unborn child.
-
H372: Causes damage to organs through prolonged or repeated exposure.
-
H410: Very toxic to aquatic life with long-lasting effects.
Precautionary Measures: [5]
-
P202: Do not handle until all safety precautions have been read and understood.
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P302 + P352 + P312: IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood[14].
-
Avoid inhalation of dust, vapor, or mist[14].
-
Avoid contact with skin, eyes, and clothing[15].
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container[14][15].
-
Store refrigerated[14].
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations. This material and its container must be disposed of as hazardous waste[16].
Conclusion
2-(Methylthio)-5-(tributylstannyl)thiazole is a valuable synthetic intermediate, primarily utilized in Stille cross-coupling reactions to access a wide range of 5-substituted thiazole derivatives. The thiazole motif is of great importance in medicinal chemistry, and this building block provides a reliable route to novel compounds for drug discovery and development. Due to the inherent toxicity of organotin compounds, strict adherence to safety protocols is essential when handling and disposing of this reagent. While information on the 4-stannyl isomer is limited, the well-established chemistry of the 5-stannyl isomer makes it a key tool for synthetic and medicinal chemists.
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